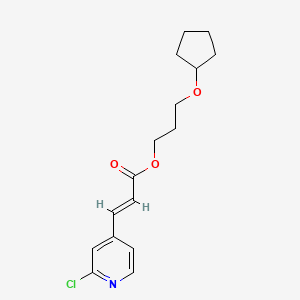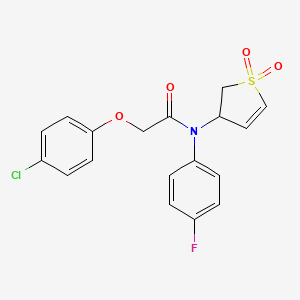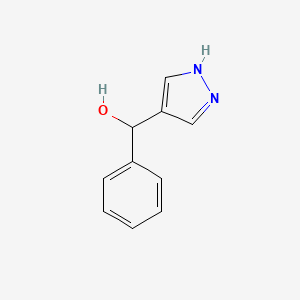![molecular formula C15H9FN4O3S B2649052 N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline CAS No. 1427699-95-3](/img/structure/B2649052.png)
N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline is not fully understood. However, studies suggest that it works by inhibiting specific enzymes and proteins that are crucial for the survival and proliferation of cancer cells. It also disrupts the normal functioning of certain metabolic pathways in insects and fungi, leading to their death.
Biochemical and Physiological Effects:
N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline has been shown to have both biochemical and physiological effects. In cancer cells, it induces apoptosis (programmed cell death) and inhibits cell proliferation. In insects and fungi, it disrupts the normal functioning of metabolic pathways, leading to their death. However, the effects of this compound on normal cells and organisms are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline in lab experiments is its high potency and specificity towards cancer cells, insects, and fungi. This makes it a valuable tool for studying these organisms and developing new treatments. However, one of the limitations is its potential toxicity towards normal cells and organisms, which requires careful handling and testing.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline. One direction is to further investigate its mechanism of action and potential applications in medicine, agriculture, and material science. Another direction is to develop new derivatives of this compound with improved potency, specificity, and safety profiles. Finally, research can be focused on developing new methods for synthesizing this compound and scaling up production for commercial use.
In conclusion, N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and develop new applications.
Synthesemethoden
The synthesis of N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline involves the reaction of 4-fluoro-3-nitroaniline with furan-3-yl-thiazol-2-yl-methanol in the presence of cyanogen bromide. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. In agriculture, it has shown potential as a fungicide and insecticide. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
(4-fluoro-3-nitrophenyl)-[[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O3S/c16-13-2-1-12(5-14(13)20(21)22)19(9-17)6-11-8-24-15(18-11)10-3-4-23-7-10/h1-5,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEADFPAZXUSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CC2=CSC(=N2)C3=COC=C3)C#N)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2648974.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2648975.png)



![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2648983.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2648984.png)
![(3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2648986.png)
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2648987.png)
![3,6-dichloro-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2648988.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2648991.png)